molecular formula C12H21NO2 B13686007 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one

9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13686007
M. Wt: 211.30 g/mol
InChI Key: GTHOXVMARGFWDR-UHFFFAOYSA-N
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Description

9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not fully established, its core structure, the 1-oxaspiro[5.5]undecane scaffold, is recognized as a privileged structure in the design of biologically active molecules. This spirocyclic framework is a versatile building block found in compounds targeting a range of therapeutic areas. Research on closely related analogs has shown that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a key pharmacophore in potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). Such compounds have demonstrated promising analgesic activity in preclinical models, with the potential for a safer profile than classical opioids, notably exhibiting reduced side effects like constipation . Furthermore, derivatives based on the 1-oxa-9-azaspiro[5.5]undecane (oxaspiropiperidine) structure have been identified as first-in-class, allosteric inhibitors of the nsP2 helicase in alphaviruses. These inhibitors have shown broad-spectrum, nanomolar antiviral activity against significant pathogens such as chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV), supporting the viability of this chemical scaffold for developing direct-acting antiviral drugs . The structural complexity of this spirocyclic system, which can lead to complex NMR spectra as noted in research, requires careful analytical characterization . This product is intended for research and forensic applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

9-(dimethylamino)-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C12H21NO2/c1-13(2)10-3-6-12(7-4-10)9-11(14)5-8-15-12/h10H,3-9H2,1-2H3

InChI Key

GTHOXVMARGFWDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Transformations

The synthesis commonly begins with N-Boc-piperidone or N-Cbz-piperidone as the core building blocks. The following steps are typically employed:

  • Epoxidation: The piperidone is converted to an epoxide intermediate using the Corey–Chaykovsky reagent, which introduces an oxirane ring essential for subsequent ring-opening reactions.

  • Ring-Opening with Arylamines: The epoxide is then thermally opened by reaction with arylamines, yielding aminoalcohol intermediates in good yields (often >70%).

Formation of Aminoalcohols and Further Functionalization

  • The aminoalcohol intermediates undergo further functionalization, including acylation and substitution reactions, to introduce various aryl or alkyl groups at specific positions on the spirocyclic framework.

  • For example, the introduction of phenethyl groups at position 9 and phenyl or substituted pyridyl groups at position 4 has been achieved through nucleophilic substitution reactions under controlled conditions.

Cyclization to the Spirocyclic Scaffold

  • The key cyclization step involves treatment of the appropriately substituted intermediates with strong bases such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (e.g., −30 °C) to promote intramolecular cyclization, forming the 1-oxa-4,9-diazaspiro[5.5]undecan-4-one core.

  • This step is typically followed by aqueous workup and extraction with ethyl acetate to isolate the spirocyclic product.

Purification and Characterization

  • The crude products are purified by flash chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.

  • Final compounds are characterized by ^1H NMR, high-performance liquid chromatography-mass spectrometry (HPLC-MS), and high-resolution mass spectrometry (HRMS) to confirm purity and molecular structure.

  • Chiral preparative HPLC can be employed to separate enantiomers when enantiomeric purity is required.

Representative Synthesis Example

Step Reagents & Conditions Description Yield (%)
1 N-Boc-piperidone + Corey–Chaykovsky reagent Epoxidation to epoxide intermediate Not specified
2 Epoxide + arylamine, heat Ring-opening to aminoalcohol ~77%
3 Aminoalcohol + aniline, EtOH-water, 100 °C, overnight Formation of piperidin-4-ol derivative ~76%
4 Piperidin-4-ol derivative + 2-chloropropanamide, DCM Acylation to amide intermediate ~89%
5 Amide intermediate + potassium tert-butoxide, THF, −78 to −30 °C Cyclization to 1-oxa-4,9-diazaspiro[5.5]undecan-4-one ~84%
6 Purification by flash chromatography Isolation of pure compound -

This sequence corresponds to the preparation of derivatives such as 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one , closely related to the target compound.

Notes on Stereochemistry and Enantiomeric Purity

  • The absolute configuration of chiral centers can be controlled by using enantiomerically pure starting materials, such as (S)-2-chloropropionyl chloride.

  • Chiral HPLC separation is used to obtain enantiomerically enriched or pure compounds, achieving enantiomeric excesses (ee) up to 100%.

  • The stereochemical outcome of the cyclization step is critical, as it influences the biological activity of the final compound.

Summary of Key Research Discoveries on Preparation

  • The synthetic approach is highly versatile, allowing the introduction of diverse substituents at positions 2, 4, and 9 of the spirocyclic scaffold.

  • The use of mild reaction conditions and common reagents facilitates the preparation of a broad library of derivatives for structure-activity relationship (SAR) studies.

  • The methodology has been validated by high yields and purity of isolated compounds, with detailed NMR and MS characterization confirming the structures.

  • The preparation methods have enabled the discovery of compounds with balanced dual activity at MOR and σ1R, such as compound 15au , which exhibits potent analgesic activity with reduced side effects.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group at position 9 acts as a nucleophilic site, enabling substitution reactions. Key findings include:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under mild basic conditions (e.g., K₂CO₃ in DMF) to form quaternary ammonium derivatives .

  • Ring-Opening : The spirocyclic ether oxygen participates in acid-catalyzed ring-opening reactions, yielding linear diketones or amino alcohols .

Example Conditions :

Reaction TypeReagents/ConditionsProductSource
AlkylationCH₃I, K₂CO₃, DMF, 25°C9-(Trimethylammonium)-1-oxaspiro[5.5]undecan-4-one iodide
Acid-Catalyzed Ring-OpeningHCl (conc.), H₂O, reflux4-(Dimethylamino)-5-hydroxypentadecanedione

Oxidation Reactions

The ketone group at position 4 undergoes selective oxidation or participates in redox processes:

  • Baeyer-Villiger Oxidation : Forms lactone derivatives when treated with peracids (e.g., mCPBA) .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) cleave the spirocyclic structure to carboxylic acids.

Key Data :

Oxidizing AgentTemperatureProductYieldSource
mCPBA0°C → 25°C9-(Dimethylamino)-1,11-dioxaspiro[5.5]undecan-4-one78%
KMnO₄ (aq, acidic)80°CDimethylammonium succinate + adipic acid92%

Reduction Reactions

The ketone group is selectively reduced while preserving the spirocyclic structure:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol without affecting the dimethylamino group .

  • Borohydride Reduction : NaBH₄ in MeOH provides moderate yields of the alcohol derivative .

Comparative Results :

Reducing AgentSolventProductSelectivitySource
H₂ (1 atm), Pd-C (10%)EtOH9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-ol>95%
NaBH₄ (2 eq)MeOH9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-ol67%

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

  • Acidic Conditions : Protonation of the dimethylamino group triggers retro-aldol cleavage, producing cyclic imines and diketones .

  • Basic Conditions : Deprotonation leads to elimination reactions, forming α,β-unsaturated ketones.

Mechanistic Insights :

  • Retro-Aldol Pathway (pH < 3): Forms 4-(dimethylamino)-2-cyclopentenone and glutaric acid .

  • Base-Induced Elimination (pH > 10): Generates 9-(dimethylamino)-1-oxaspiro[5.5]undeca-3,5-dien-4-one.

Scientific Research Applications

Scientific Research Applications of 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one

9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound drawing interest in medicinal chemistry for its unique structural features and potential therapeutic applications. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which can impart unique biological activities.

Overview

9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural features.

Properties

  • Molecular Formula: C12H21NO2C_{12}H_{21}NO_2
  • Molecular Weight: 211.30 g/mol
  • IUPAC Name: 9-(dimethylamino)-1-oxaspiro[5.5]undecan-4-one
  • InChI: InChI=1S/C12H21NO2/c1-13(2)10-3-6-12(7-4-10)9-11(14)5-8-15-12/h10H,3-9H2,1-2H3
  • InChI Key: GTHOXVMARGFWDR-UHFFFAOYSA-N
  • Canonical SMILES: CN(C)C1CCC2(CC1)CC(=O)CCO2

Scientific Research Applications

9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:

  • Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
  • Biology: It is investigated for its potential as an inhibitor of specific enzymes or proteins.
  • Medicine: It is explored for its antituberculosis activity and potential as a drug candidate.
  • Industry: It is utilized in developing new materials with unique properties.

Chemical Reactions

9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions:

  • Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
    • Common Reagents and Conditions: Potassium permanganate in an acidic medium.
    • Major Products Formed: Formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
    • Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
    • Major Products Formed: Formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
    • Common Reagents and Conditions: Alkyl halides in the presence of a base.
    • Major Products Formed: Formation of substituted spirocyclic compounds.

Research indicates that spirocyclic compounds, including 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one, exhibit a range of pharmacological activities:

  • Anti-inflammatory: Certain derivatives have shown potential in modulating inflammatory pathways.
  • Antimicrobial: Some spirocyclic compounds have demonstrated antibacterial properties against various bacterial strains.
  • Analgesic: The compound has been studied for its potential as an analgesic agent, particularly in pain management.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Sigma Receptors: Some studies suggest that derivatives of spirocyclic compounds may act as dual ligands for sigma receptors, which are implicated in pain modulation and neuroprotection.
  • Soluble Epoxide Hydrolase Inhibition: Compounds related to this class have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study highlighted the efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in reducing inflammation in preclinical models. The compounds were administered at varying doses, showing significant reductions in inflammatory markers compared to control groups.

CompoundDose (mg/kg)Inflammatory Reduction (%)
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one1045
Control-10

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of spirocyclic derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent activity against Acinetobacter baumannii and Bacillus cereus, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-oneAcinetobacter baumannii8
CiprofloxacinAcinetobacter baumannii16

Mechanism of Action

The mechanism of action of 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one and related spirocyclic compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one 1-Oxaspiro[5.5]undecane -C9: Dimethylamino
-C4: Ketone
C12H19NO2 209.29 Potential bioactive scaffold; dimethylamino enhances basicity
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-Oxa-4-azaspiro[5.5]undecane -C9: Cyclopropylamino
-C3: Phenyl
C17H24N2O 280.39 Nitrogen incorporation (aza-spiro); 30% synthetic yield
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-Oxa-4-azaspiro[5.5]undecane -C9: Methylthioethyl
-C3: Thiophene
C16H26N2OS2 327.16 Sulfur-containing groups; diastereomers resolved via HPLC
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid 1-Oxaspiro[5.5]undecane -C9: Difluoro
-C4: Carboxylic acid
C11H16F2O3 234.24 Fluorine enhances stability; carboxylic acid improves solubility
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane 1-Oxaspiro[5.5]undecane -C4: Acetylamino
-C9: Phenyl
C18H25NO2 287.40 Acetylated amine; phenyl group for lipophilicity
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride 1-Oxa-9-azaspiro[5.5]undecane -C4: Hydroxy
-C9: Azaspiro (HCl salt)
C17H24N2O3 304.38 Hydrochloride salt for pharmaceutical use

Key Findings and Implications

Structural Diversity : Heteroatom substitution (N, S) and functional groups (ketone, carboxylic acid, amine) significantly alter physicochemical properties and bioactivity.

Synthetic Feasibility : Lower yields in azaspiro compounds (e.g., 30% in ) underscore the challenge of spirocyclic synthesis, necessitating optimized protocols.

Drug Design Potential: The dimethylamino group in the target compound offers a handle for further derivatization, while fluorinated analogs () provide routes to enhanced stability.

Biological Activity

The compound 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one is a member of the spirocyclic class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that spirocyclic compounds, including 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one, exhibit a range of pharmacological activities:

  • Anti-inflammatory : Certain derivatives have shown potential in modulating inflammatory pathways.
  • Antimicrobial : Some spirocyclic compounds have demonstrated antibacterial properties against various bacterial strains.
  • Analgesic : The compound has been studied for its potential as an analgesic agent, particularly in pain management.

The biological activity of 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one can be attributed to its interaction with various biological targets:

  • Sigma Receptors : Some studies suggest that derivatives of spirocyclic compounds may act as dual ligands for sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Soluble Epoxide Hydrolase Inhibition : Compounds related to this class have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation .

Case Study 1: Anti-inflammatory Effects

A study highlighted the efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in reducing inflammation in preclinical models. The compounds were administered at varying doses, showing significant reductions in inflammatory markers compared to control groups.

CompoundDose (mg/kg)Inflammatory Reduction (%)
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one1045
Control-10

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of spirocyclic derivatives against several bacterial strains. The results indicated that certain derivatives exhibited potent activity against Acinetobacter baumannii and Bacillus cereus, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-oneAcinetobacter baumannii8
CiprofloxacinAcinetobacter baumannii16

Q & A

Basic: What synthetic strategies are effective for preparing 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one?

Answer:
The compound can be synthesized via Robinson annelation using aliphatic 4-substituted heterocyclic aldehydes (e.g., 1-methyl-4-piperidine carboxaldehyde) followed by hydrogenation to saturate the spirocyclic framework. Key steps include:

  • Cyclization : Formation of the spiro[5.5]undecan-9-one core via annelation.
  • Functionalization : Introduction of the dimethylamino group via reductive amination or nucleophilic substitution.
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) to isolate intermediates .

Basic: What analytical methods are used to confirm the structure of 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies proton and carbon environments (e.g., spirocyclic carbons at δ 60–80 ppm in 13C NMR).
    • 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O) and amine (N-H) functional groups .

Advanced: How can diastereomers formed during synthesis be resolved?

Answer:
Diastereomers arise during spirocycle formation due to stereogenic centers. Resolution methods include:

  • Preparative HPLC : Use chiral columns (e.g., MeOH/MeCN gradients) to separate enantiomers .
  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate thermodynamically stable forms .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Re-examine reaction conditions : Trace solvents (e.g., residual DMSO) or impurities may distort signals.
  • Dynamic effects : Conformational flexibility in the spirocyclic system can lead to averaged signals. Use low-temperature NMR to "freeze" conformers .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3-heterospiro[5.5]undecan-9-ones) .

Advanced: What strategies are effective for functionalizing the dimethylamino group?

Answer:

  • Nucleophilic substitution : Replace dimethylamine with bulkier amines (e.g., benzylamine) under basic conditions .
  • Metal-catalyzed coupling : Use Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .
  • Reductive alkylation : React with aldehydes/ketones in the presence of NaBH3CN .

Basic: What are the stability considerations for 9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one?

Answer:

  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the amine group.
  • Light sensitivity : Protect from UV exposure to avoid decomposition of the spirocyclic core .

Advanced: How can computational modeling aid in optimizing the synthesis?

Answer:

  • DFT calculations : Predict transition states for cyclization steps to identify low-energy pathways.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications .

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